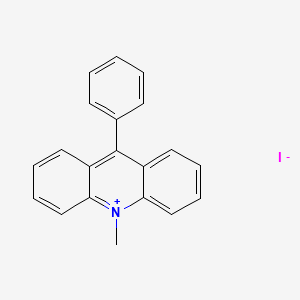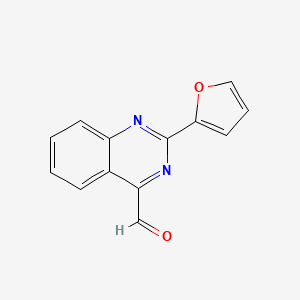
2-(Furan-2-yl)quinazoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)quinazoline-4-carbaldehyde is an organic compound that belongs to the class of quinazoline derivatives It features a quinazoline core substituted with a furan ring at the 2-position and an aldehyde group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)quinazoline-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with DMF and POCl3 to form furan-2-carbaldehyde . This intermediate can then be coupled with 2-aminobenzamide in the presence of a suitable catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)quinazoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(Furan-2-yl)quinazoline-4-carboxylic acid.
Reduction: 2-(Furan-2-yl)quinazoline-4-methanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-(Furan-2-yl)quinazoline-4-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)quinazoline-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline-4-carbaldehyde: Lacks the furan ring, which may result in different chemical and biological properties.
2-(Furan-2-yl)benzaldehyde:
2-(Furan-2-yl)quinazoline: Lacks the aldehyde group, which may influence its chemical behavior and biological activity.
Uniqueness
2-(Furan-2-yl)quinazoline-4-carbaldehyde is unique due to the presence of both the furan ring and the aldehyde group on the quinazoline core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
55276-56-7 |
|---|---|
Formule moléculaire |
C13H8N2O2 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-(furan-2-yl)quinazoline-4-carbaldehyde |
InChI |
InChI=1S/C13H8N2O2/c16-8-11-9-4-1-2-5-10(9)14-13(15-11)12-6-3-7-17-12/h1-8H |
Clé InChI |
QPLGYBIMGXQHNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CO3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
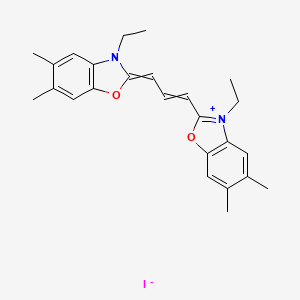
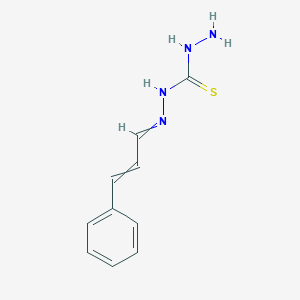

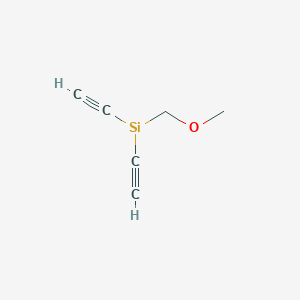
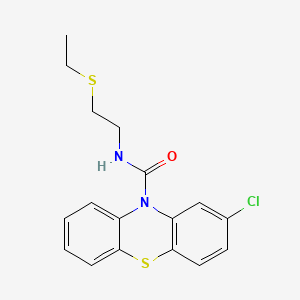
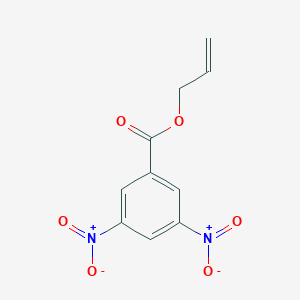

![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)
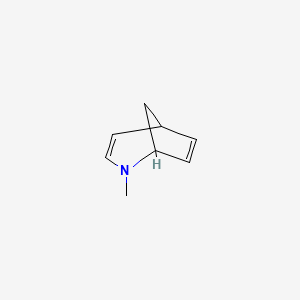
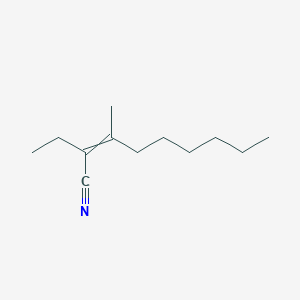

![2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol](/img/structure/B14643248.png)
